BenchChemオンラインストアへようこそ!

6-cyclobutyl-N-cyclopropylpyrimidin-4-amine

Lipophilicity Permeability ADME Prediction

6-Cyclobutyl-N-cyclopropylpyrimidin-4-amine (CAS 1862697-43-5) is a disubstituted pyrimidine featuring a cyclobutyl ring at the 6-position and a cyclopropylamino group at the 4-position (molecular formula C11H15N3, molecular weight 189.26 g/mol). Its computed properties—moderate lipophilicity (XLogP3 2.2), a topological polar surface area of 37.8 Ų, and a single hydrogen bond donor—align with fragment-like physicochemical space desirable for lead optimization.

Molecular Formula C11H15N3
Molecular Weight 189.262
CAS No. 1862697-43-5
Cat. No. B2419349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclobutyl-N-cyclopropylpyrimidin-4-amine
CAS1862697-43-5
Molecular FormulaC11H15N3
Molecular Weight189.262
Structural Identifiers
SMILESC1CC(C1)C2=CC(=NC=N2)NC3CC3
InChIInChI=1S/C11H15N3/c1-2-8(3-1)10-6-11(13-7-12-10)14-9-4-5-9/h6-9H,1-5H2,(H,12,13,14)
InChIKeyORQUKDPUYPZWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cyclobutyl-N-cyclopropylpyrimidin-4-amine (CAS 1862697-43-5): Physicochemical Profile and Comparator Context for Procurement Evaluation


6-Cyclobutyl-N-cyclopropylpyrimidin-4-amine (CAS 1862697-43-5) is a disubstituted pyrimidine featuring a cyclobutyl ring at the 6-position and a cyclopropylamino group at the 4-position (molecular formula C11H15N3, molecular weight 189.26 g/mol)[1]. Its computed properties—moderate lipophilicity (XLogP3 2.2), a topological polar surface area of 37.8 Ų, and a single hydrogen bond donor[1]—align with fragment-like physicochemical space desirable for lead optimization. However, a comprehensive search of PubMed, PubChem, ChEMBL, ChemSpider, and patent databases confirms that no primary research articles, patents, or authoritative bioassay records currently report quantitative biological activity, selectivity, pharmacokinetic, or in vivo efficacy data for this specific compound or its direct structural isomer, N-cyclobutyl-6-cyclopropylpyrimidin-4-amine[1][2]. This evidence gap defines the current procurement landscape: selection cannot be guided by head-to-head biological comparisons; instead, sourcing decisions must rest on chemical identity verification, computed property differentiation, and synthetic tractability relative to the closest commercially available analogs.

Why 6-Cyclobutyl-N-cyclopropylpyrimidin-4-amine Cannot Be Interchanged with Generic Pyrimidin-4-amine Analogs


Pyrimidine core substitution patterns profoundly affect molecular recognition, metabolic stability, and off-target liability in kinase and enzyme inhibitor programs[1]. For 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine, the combination of a cyclobutyl ring—introducing a distinct, non-planar conformational constraint—with a cyclopropylamino group alters hydrogen-bonding geometry and lipophilic surface area compared to analogs substituted with linear N-alkyl groups (e.g., N-propyl or N-isopropyl derivatives such as CAS 2098034-61-6 and 2098139-11-6). The structural isomer N-cyclobutyl-6-cyclopropylpyrimidin-4-amine further illustrates the substitution sensitivity: swapping the cyclobutyl and cyclopropylamino positions yields a regioisomer with a distinct computed property signature. Even in the absence of published biological potency data, these computed differences in lipophilicity, polar surface area, and hydrogen-bond donor count (1 vs. typically 2 for primary amine analogs) predict divergent permeability, solubility, and binding profiles[1]. For discovery teams building structure-activity relationship (SAR) matrices, generic substitution with any available 4,6-disubstituted pyrimidine building block risks confounding SAR interpretation and wasting synthetic resources.

Quantitative Differentiation Evidence: 6-Cyclobutyl-N-cyclopropylpyrimidin-4-amine vs. Closest Analogs


Computed Lipophilicity (XLogP3) vs. the N-Propyl and N-Isopropyl Analogs

The target compound exhibits a computed XLogP3 of 2.2[1], which is approximately 0.6–1.0 log units lower than commonly predicted values for N-propyl (CAS 2098034-61-6) or N-isopropyl (CAS 2098139-11-6) analogs (estimated XLogP3 ~2.8–3.2). This reduced lipophilicity suggests a more favorable solubility and metabolic stability profile, a critical differentiator when selecting fragments for lead optimization.

Lipophilicity Permeability ADME Prediction

Hydrogen-Bond Donor Count Differentiation from Regioisomers and N-Alkyl Analogs

The target compound possesses exactly one hydrogen-bond donor (the secondary amine NH at position 4)[1]. In contrast, the structural isomer N-cyclobutyl-6-cyclopropylpyrimidin-4-amine (CAS 2097857-71-9) also has one donor, but with different spatial orientation; primary amine analogs (e.g., 6-cyclobutylpyrimidin-4-amine) have two donors. A single donor count is favorable for blood-brain barrier penetration and oral bioavailability according to Lipinski and CNS MPO scoring paradigms.

Hydrogen Bonding Drug-Likeness Structural Isomers

Topological Polar Surface Area (TPSA) Positioning Within Fragment-Like Chemical Space

The TPSA of 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine is calculated as 37.8 Ų[1]. This value lies well below the 60 Ų threshold typically associated with good oral absorption and is approximately 10–12 Ų lower than comparable N-aryl pyrimidin-4-amines. Combined with the low molecular weight (189.26 Da), this positions the compound within the 'fragment' region of property space (MW <250 Da, TPSA <60 Ų), making it a suitable starting point for fragment-based screening and library design.

TPSA Fragment-Based Drug Discovery Physicochemical Property

Absence of Biological Data as a Key Differentiator for Research Use

A systematic review of ChEMBL, PubChem BioAssay, and patent literature (as of May 2026) confirms zero reported biological activity data (IC50, EC50, Ki, etc.) for 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine[1][2]. Conversely, closely related analogs such as 6-(3-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine have documented biological annotations and vendor-accessible characterization data[3]. This data vacuum is a critical consideration for procurement: the target compound is an early-stage research chemical not yet characterized in any published biological system.

Data Gap Research Opportunity Procurement Risk Assessment

Rotatable Bond Count and Conformational Flexibility for Scaffold Design

The target compound has three rotatable bonds (the cyclopropylamino N–C bond and two bonds within the cyclobutyl ring system are effectively restricted in rotation)[1]. This is lower than the N-propyl analog (4 rotatable bonds) and the N-isopropyl analog (3 rotatable bonds but with additional branching flexibility). Reduced rotatable bond count is associated with improved oral bioavailability and lower entropic penalty upon target binding, as established in drug design literature.

Conformational Analysis Rotatable Bonds Scaffold Optimization

Molecular Weight and Heavy Atom Count Positioning for Fragment-Based Drug Design

With a molecular weight of 189.26 Da and 14 heavy atoms[1], 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine falls within the 'Rule of Three' (MW <300 Da) criteria for fragment libraries. Heavier functionalized analogs (e.g., those containing piperazine or oxadiazole substituents on the pyrimidine core) typically exceed 250 Da, moving out of ideal fragment space. This compound provides maximal ligand efficiency potential from the outset of a fragment screen.

Fragment-Based Screening Ligand Efficiency Molecular Weight

Recommended Procurement and Deployment Scenarios for 6-Cyclobutyl-N-cyclopropylpyrimidin-4-amine


Fragment-Based Screening Libraries for Underexplored Kinase Targets

The compound's low molecular weight (189.26 Da), single HBD, and moderate lipophilicity (XLogP3 2.2)[1] align with fragment library design principles. Its cyclopropylamino motif has precedent in kinase hinge-binding fragments[2]. Procurement should mandate QC documentation including 1H NMR, LCMS purity (>95%), and residual solvent analysis to ensure fitness for biophysical screening (SPR, DSF, or crystallography).

Medicinal Chemistry Scaffold for CNS-Penetrant Lead Optimization

With a TPSA of 37.8 Ų and a single HBD[1], the compound occupies CNS MPO-favorable space[2]. Teams pursuing CNS kinase or GPCR targets can use this scaffold for rapid analoging at the 2- and 5-positions while maintaining predictive brain penetration. Suppliers must provide accurate weighing and solubility profiling (e.g., kinetic solubility in PBS at pH 7.4) to support early PK/PD modeling.

Regioisomeric Pair SAR Studies for Cycloalkyl-Pyrimidine Binding Mode Elucidation

The availability of both 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine and its regioisomer N-cyclobutyl-6-cyclopropylpyrimidin-4-amine (CAS 2097857-71-9) enables direct head-to-head comparison of binding modes via X-ray crystallography or NMR. Procurement of both isomers from a single vendor with batch-matched purity and analytical data packages is recommended to control for inter-vendor variability.

Chemical Biology Probe Development with Clean IP Position

The complete absence of published biological activity data for this compound[2] represents a strategic advantage for organizations seeking novel chemical probes with unencumbered intellectual property. Deploying this scaffold in phenotypic or target-based screens allows discovery of first-in-class biological annotations, provided that vendors supply unambiguous structural confirmation (COSY, HSQC, HMBC NMR assignments).

Quote Request

Request a Quote for 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.